Sodium polygalacturonate is a salt form of polygalacturonic acid, a major component of pectin. Pectin is a complex polysaccharide found in the cell walls of plants, particularly abundant in fruits like citrus and apples [, ]. Sodium polygalacturonate is often used in research as a model substrate to study the activity and properties of pectin-degrading enzymes due to its well-defined structure and commercial availability [, , , , , , , ].
Pectic acid, sodium salt, also known as sodium pectate, is a polysaccharide derived from pectin, which is primarily found in the cell walls of fruits and vegetables. This compound is characterized by its high molecular weight and is composed mainly of galacturonic acid units linked by α-(1→4) glycosidic bonds. The sodium salt form enhances its solubility in water, making it useful in various applications, particularly in the food and pharmaceutical industries.
Pectic acid is obtained from pectin through a process of de-esterification, where methyl ester groups are removed, typically using alkaline conditions. The primary sources of pectin include citrus peels and apple pomace, which are rich in pectin content. The transformation into sodium pectate involves neutralizing pectic acid with sodium hydroxide, resulting in a water-soluble form that retains the functional properties of the original polysaccharide .
The synthesis of sodium pectate typically involves the following steps:
The synthesis can be monitored using infrared spectroscopy to confirm the presence of carboxylate groups characteristic of sodium pectate. The reaction conditions such as temperature, concentration of reactants, and duration are critical for achieving the desired degree of substitution and solubility .
Sodium pectate consists primarily of linear chains of galacturonic acid units linked by α-(1→4) glycosidic bonds. The presence of carboxylate groups (–COO⁻) from de-esterification contributes to its solubility and ionic character.
Sodium pectate can participate in various chemical reactions:
The complexation reactions typically involve ligand exchange mechanisms where metal ions replace sodium ions in the polymer structure, leading to new materials with specific functional properties.
The mechanism by which sodium pectate acts involves its ability to interact with water molecules due to its hydrophilic nature. This interaction allows it to swell and form gels upon hydration.
Sodium pectate has diverse applications across various fields:
Pectic acid, sodium salt (C₆H₇O₆Naₙ), is the sodium cation derivative of pectic acid (polygalacturonic acid). It is generated through the neutralization of the carboxylic acid groups in pectic acid with sodium hydroxide. Pectic acid itself is a linear polymer of α-(1→4)-linked D-galacturonic acid units, where the carboxyl groups (-COOH) are predominantly de-esterified. The sodium salt form enhances water solubility and ionic reactivity compared to the parent pectic acid [1] .
Key chemical characteristics include:
Table 1: Molecular Identity of Pectic Acid, Sodium Salt
Property | Description |
---|---|
IUPAC Name | Sodium poly(1,4-α-D-galacturonate) |
Synonyms | Sodium pectate; Polygalacturonic acid sodium salt |
Molecular Formula | (C₆H₇O₆Na)ₙ |
CAS Number | 9046-40-6 |
Molar Mass | Variable (dependent on degree of polymerization) |
Key Functional Groups | Carboxylate anions (COO⁻), sodium counterions (Na⁺) |
Pectic acid was first identified in 1825 by French chemist Henri Braconnot, who isolated it from carrots and coined the term "acide pectique" (from Greek πηκτικός ["pektikos"], meaning "congealed") due to its gelling properties [8]. The sodium salt form emerged later as researchers explored the functional modifications of pectin-derived polymers. Early studies focused on its role in plant physiology, particularly in fruit ripening, where pectin methylesterases demethoxylate pectin to form pectic acid—a process critical for cell wall disassembly [1] [6]. Industrial interest in sodium pectate grew in the mid-20th century alongside advances in polysaccharide chemistry, enabling applications in food stabilization and material science [7].
Table 2: Production Methods for Sodium Pectate
Method | Process Steps | Yield & Key Features |
---|---|---|
Acid-Alkali Extraction | 1. Acid hydrolysis of protopectin (H₂SO₄, pH 1.5–3.5, 60–100°C) 2. Alkaline de-esterification (NaOH) 3. Precipitation with ethanol 4. Neutralization with NaOH | High yield; may reduce polymer chain length due to harsh conditions |
Enzymatic Conversion | 1. Pectin treated with pectin methylesterase (PME) 2. Depolymerized to pectic acid 3. Sodium salt formation via ion exchange | Preserves molecular weight; eco-friendly; higher cost |
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